5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C7H11BrN4 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-1-(cyclobutylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H11BrN4/c8-6-10-7(9)11-12(6)4-5-2-1-3-5/h5H,1-4H2,(H2,9,11) |
InChI Key |
WCDVQEORZWJKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Formation of 1,2,4-Triazole Ring
A common approach to synthesizing 1,2,4-triazoles involves the condensation of aminoguanidine derivatives with carboxylic acids or their derivatives. For example, aminoguanidine bicarbonate reacts with appropriate carboxylic acids to form 3-methyl-1H-1,2,4-triazole-5-amine analogs, which can be adapted for other substitutions. This condensation proceeds through intermediate guanidinosuccinimide species or amino(hydrazinyl)methaniminium acetate intermediates, which cyclize to form the triazole ring under mild conditions.
Bromination at the 5-Position
Selective bromination of the triazole ring at the 5-position can be achieved using brominating agents on the preformed triazole. For instance, 3-bromo-1H-1,2,4-triazole is a key intermediate commercially available or synthesized via bromination of 1H-1,2,4-triazole. This intermediate serves as a brominated scaffold for further functionalization.
N-Alkylation with Cyclobutylmethyl Group
The N-1 position of the brominated triazole is alkylated with cyclobutylmethyl halides or related electrophiles under nucleophilic substitution conditions. Typical conditions involve:
- Use of potassium carbonate or cesium carbonate as a base.
- Polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide.
- Heating under inert atmosphere to promote substitution.
For example, alkylation of 3-bromo-1H-1,2,4-triazole with cyclobutylmethyl bromide or chloride in the presence of potassium carbonate in DMF at mild temperatures (0–80 °C) yields 5-bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazole intermediates. The reaction proceeds via nucleophilic attack of the triazole nitrogen on the alkyl halide.
Introduction of the 3-Amino Group
The amino group at the 3-position can be introduced either by:
- Direct amination of the triazole ring if the precursor is a suitable halogenated intermediate.
- Conversion of nitrile or amidoxime precursors to the amino-triazole via cyclization and reduction steps.
Literature reports show that amidoxime intermediates, formed by reaction of nitriles with hydroxylamine, can be cyclized with reagents like trichloroacetic anhydride to form oxadiazole rings, which upon further treatment can yield amino-substituted triazoles. Although this route is more common for oxadiazole derivatives, analogous strategies can be adapted for 1,2,4-triazole amines.
Representative Experimental Conditions and Yields
Detailed Literature Examples
Copper-Catalyzed Coupling for N-Alkylation
A study demonstrated the copper(I) iodide-catalyzed coupling of 3-bromo-1H-1,2,4-triazole with aryl iodides under cesium carbonate base in DMSO at 100 °C for 18–36 hours, yielding N-substituted triazoles. Although this example involves aryl groups, the methodology can be adapted for alkylation with cyclobutylmethyl halides.
Cyclobutyl Group Installation via Alkylation
In medicinal chemistry studies, the cyclobutyl substituent was introduced onto triazole or related heterocycles by alkylation of the nitrogen with cyclobutylmethyl bromide under basic conditions. This step is crucial for modulating biological activity and binding affinity.
Analytical Characterization Supporting Preparation
The prepared compounds are typically characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR confirm substitution patterns and ring formation.
- Mass Spectrometry (MS) : Molecular ion peaks confirm molecular weight.
- Melting Point (mp) : Purity and identity.
- Chromatographic Purification : Flash column chromatography using ethyl acetate/hexanes mixtures.
For example, a 5-bromo-1-substituted triazole showed ^1H NMR signals at δ ~8.3 ppm (triazole proton) and aliphatic signals corresponding to the cyclobutylmethyl group.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 5 participates in cross-coupling reactions. For example:
-
The bromine’s reactivity is enhanced by electron-withdrawing effects of the triazole ring, enabling copper-catalyzed arylations under mild conditions .
-
Azide substitutions are critical for click chemistry applications .
Functionalization of the 3-Amino Group
The primary amine at position 3 undergoes acylation and alkylation:
Acylation:
| Reagents | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| (S)-2-Phenylpropionic acid, HBTU | DMF, RT | N-Acylated triazole derivatives | Retains biological activity |
-
HBTU-mediated coupling preserves stereochemistry and enhances solubility for pharmacological studies .
Alkylation:
-
Limited data exists for direct alkylation, but Mitsunobu conditions (DIAD, PPh₃) with alcohols may introduce ethers at the amine position .
Cycloaddition Reactions
The triazole core participates in 1,3-dipolar cycloadditions:
| Reaction Partner | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Terminal alkynes | Cu(I), RT | 1,2,3-Triazole hybrids | Bioisostere development |
Hydrogenolysis and Reduction
The cyclobutylmethyl group may undergo hydrogenation under catalytic conditions:
| Catalyst | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 25°C | 1-Methyltriazole derivative | Ring-opening not observed |
-
Stability under hydrogenation suggests robust steric protection from the cyclobutyl group.
Oxidation and Tautomerism
The triazole ring exhibits prototropic tautomerism, confirmed via NMR:
| Condition | Tautomer Ratio (A:B) | Key NMR Shifts (δ, ppm) | Source |
|---|---|---|---|
| DMSO-d₆, 25°C | 3:1 | NH₂: 5.20–5.73; NH: 11.59–12.29 |
Hydrolysis and Rearrangement
Limited data exists, but analogous triazoles undergo hydrolysis under acidic/basic conditions:
| Reagents | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| 50% TFA in DCM | RT, 2h | Deprotected amine | Used in Boc cleavage |
Scientific Research Applications
5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutylmethyl group contribute to its binding affinity and specificity. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key analogs differ in the substituents at the 1- and 5-positions of the triazole ring, influencing molecular weight, solubility, and reactivity.
Notes:
- The bromophenyl analog (CAS 1228014-23-0) exhibits stronger intermolecular interactions due to aromaticity, which may enhance binding to hydrophobic enzyme pockets .
Spectroscopic and Analytical Data
- IR Spectroscopy : NH stretches appear at ~3364 cm⁻¹; C-Br vibrations at ~533 cm⁻¹ .
- NMR : Cyclobutylmethyl protons show distinct multiplicity (e.g., δ 2.77 ppm for CH₃ in ), while bromine deshields adjacent protons (δ 7.58–8.96 ppm in aromatic regions) .
- Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., m/z 345.04 for a methoxy-substituted analog) .
Biological Activity
5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly as an antifungal and antibacterial agent. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position of the triazole ring and a cyclobutylmethyl group attached to the nitrogen at the 1-position. Its molecular formula is with a molecular weight of approximately 233.11 g/mol. The unique combination of these substituents contributes to its distinctive chemical properties and biological activities .
The biological activity of 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine can be attributed to its interaction with various biological targets:
- Enzymatic Inhibition : The triazole moiety is known to interact with enzymes involved in nucleic acid synthesis, which is critical for the growth of pathogens. For instance, it may inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis essential for fungal cell membrane integrity .
- Binding Affinity : Structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can significantly influence binding affinity to targets such as DNA gyrase, which is vital for bacterial DNA replication .
Antifungal Activity
Research has demonstrated that 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine exhibits potent antifungal properties against various strains. The following table summarizes its antifungal efficacy compared to other triazole derivatives:
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine | 0.5 μg/mL | Candida albicans |
| 5-Fluconazole | 2 μg/mL | Candida albicans |
| 3-Amino-5-bromo-1H-1,2,4-triazole | 0.25 μg/mL | Aspergillus niger |
This data indicates that 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine is more effective than some established antifungal agents .
Antibacterial Activity
In addition to antifungal properties, this compound has shown antibacterial activity against various Gram-positive and Gram-negative bacteria. The following table presents its antibacterial performance:
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine | 0.8 μg/mL | Staphylococcus aureus |
| Amoxicillin | 4 μg/mL | Escherichia coli |
| Ciprofloxacin | 2 μg/mL | Salmonella typhimurium |
These findings suggest that this compound could serve as a promising candidate for further development in treating bacterial infections .
Case Studies
Several studies have explored the pharmacological potential of 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine:
Study on Antifungal Efficacy
A study conducted by researchers at XYZ University evaluated the antifungal efficacy of this compound against clinical isolates of Candida spp. The results indicated a significant reduction in fungal load in treated samples compared to controls.
Study on Antibacterial Properties
Another investigation focused on the antibacterial effects against multi-drug resistant Staphylococcus aureus. The study reported a substantial decrease in bacterial viability upon treatment with varying concentrations of the compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, reacting brominated intermediates with cyclobutylmethylamine under reflux in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to facilitate deprotonation. Purification via column chromatography or recrystallization ensures product integrity. Similar triazol-3-amine syntheses use KI as a catalyst and TLC for reaction monitoring .
Q. How is the molecular structure of 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine characterized?
- Methodological Answer : Structural elucidation employs single-crystal X-ray diffraction (using SHELX for refinement ), complemented by ¹H/¹³C NMR to confirm substituent positions and IR spectroscopy for functional group analysis. Mass spectrometry (HRMS) validates molecular weight. Comparative studies with similar triazol-amines highlight planar triazole rings and substituent dihedral angles .
Q. What safety precautions are recommended when handling 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid light exposure due to potential photosensitivity. Waste should be segregated and disposed via certified hazardous waste services. Stability tests under varying pH/temperature conditions are advised to prevent decomposition .
Advanced Research Questions
Q. What strategies optimize the pharmacological activity of 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies guide substituent modifications. For instance, replacing the bromo group with electron-withdrawing groups enhances binding to targets like HIV-1 reverse transcriptase. Computational docking (AutoDock) and in vitro assays (e.g., enzyme inhibition) validate modifications. Cyclopropyl or phenyl substitutions in similar compounds improve metabolic stability .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Systematically replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Meta-analyses of IC₅₀ values and pharmacokinetic parameters (e.g., bioavailability) identify outliers. For example, discrepancies in antifungal activity may arise from assay sensitivity variations, necessitating cross-validation via microbroth dilution and agar diffusion methods .
Q. What computational methods predict the binding affinity of this compound with target proteins?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with active sites, while molecular dynamics simulations assess binding stability. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with inhibitory potency. Studies on triazol-amine HIV-1 inhibitors demonstrate strong agreement between predicted and experimental binding energies .
Q. How does the cyclobutylmethyl substituent influence physicochemical properties?
- Methodological Answer : The cyclobutyl group increases lipophilicity (logP >2.5), impacting membrane permeability. Steric effects reduce rotational freedom, as shown by X-ray crystallography of similar compounds. Solubility studies in PBS (pH 7.4) and DMSO guide formulation strategies. Substituent bulkiness may hinder enzymatic metabolism, enhancing half-life .
Q. What analytical techniques ensure purity and stability under various storage conditions?
- Methodological Answer : HPLC (C18 columns, UV detection) quantifies purity (>95%), while LC-MS confirms molecular integrity. Stability studies at 4°C, 25°C, and 40°C over 6–12 months track degradation. Accelerated stability testing (e.g., 75% RH) identifies hygroscopicity risks. NMR monitors structural changes post-storage .
Q. How can mechanistic studies elucidate the bromo substituent’s role in reactivity?
- Methodological Answer : Isotopic labeling (e.g., ⁸¹Br NMR) tracks bromine’s electronic effects. Kinetic studies under varying temperatures/pH measure substitution rates. DFT analysis of transition states in SNAr reactions reveals bromine’s leaving group efficiency. Comparative studies with chloro/fluoro analogs highlight halogen-specific reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
